N-[2,2-Bis(dimethylamino)ethenyl]thiourea
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Overview
Description
N-[2,2-Bis(dimethylamino)ethenyl]thiourea is an organic compound with a unique structure that includes both dimethylamino and thiourea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-Bis(dimethylamino)ethenyl]thiourea typically involves the reaction of dimethylamine with ethylene oxide to form an intermediate, which is then reacted with thiourea. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-Bis(dimethylamino)ethenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of substituted thiourea derivatives.
Scientific Research Applications
N-[2,2-Bis(dimethylamino)ethenyl]thiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2,2-Bis(dimethylamino)ethenyl]thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its thiourea group can interact with biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Bis(2-(Dimethylamino)ethyl) ether: Similar in structure but lacks the thiourea group.
2-(2-(Dimethylamino)ethoxy)ethanol: Contains a dimethylamino group but has different functional groups compared to N-[2,2-Bis(dimethylamino)ethenyl]thiourea.
Uniqueness
This compound is unique due to the presence of both dimethylamino and thiourea groups, which confer distinct chemical and biological properties
Properties
CAS No. |
84764-55-6 |
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Molecular Formula |
C7H16N4S |
Molecular Weight |
188.30 g/mol |
IUPAC Name |
2,2-bis(dimethylamino)ethenylthiourea |
InChI |
InChI=1S/C7H16N4S/c1-10(2)6(11(3)4)5-9-7(8)12/h5H,1-4H3,(H3,8,9,12) |
InChI Key |
HLDSFNBWWCHYGS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=CNC(=S)N)N(C)C |
Origin of Product |
United States |
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